1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

Description

BenchChem offers high-quality 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H74NO10P |

|---|---|

Molecular Weight |

745.0 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1/i1D3,3D2,5D2,7D2 |

InChI Key |

KLFKZIQAIPDJCW-FDDLKOGNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

An In-Depth Technical Guide to 1-Palmitoyl-2-palmitoyl-d9-sn-glycero-3-phospho-L-serine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Palmitoyl-2-palmitoyl-d9-sn-glycero-3-phospho-L-serine (DPPS-d9), focusing on its structure, the biological significance of its parent compound, and its primary application as an internal standard in mass spectrometry. We will delve into the causality behind experimental choices and provide validated protocols for its use.

Section 1: Core Molecular Attributes

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is an anionic phospholipid characterized by a glycerol backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions and a phosphoserine headgroup at the sn-3 position.[1][2] The deuterated analog, DPPS-d9, incorporates nine deuterium atoms on one of the palmitoyl chains, a modification that renders it an indispensable tool for quantitative lipidomics.[3]

Physicochemical Properties

The introduction of deuterium atoms results in a mass shift without significantly altering the physicochemical properties, which is the foundational principle for its use as an ideal internal standard.[4][5]

| Property | Value | Source |

| Chemical Formula | C38H65D9NO10P | [3] |

| Exact Mass | 744.55 | [3] |

| Molecular Weight | 745.02 | [3] |

| Parent Compound MW | 758.0 (Sodium Salt) | [2] |

| Form | Powder | [6] |

| Storage Temperature | -20°C | [6] |

| Solubility | Chloroform | [2] |

Chemical Structure

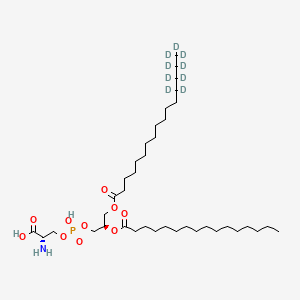

The structure of DPPS-d9 is identical to its endogenous counterpart, with the exception of the isotopic labeling on one acyl chain. This structural mimicry is paramount for its function in quantitative analysis.

Caption: Chemical structure of DPPS-d9.

Section 2: Biological Significance of Phosphatidylserine (PS)

In healthy cells, phosphatidylserine is strictly sequestered to the inner leaflet of the plasma membrane.[7] This asymmetric distribution is actively maintained by aminophospholipid translocases. The externalization of PS is a critical and evolutionarily conserved signal in cellular physiology and pathology, most notably in apoptosis.[7][8]

The "Eat-Me" Signal in Apoptosis

During the early stages of apoptosis, the activity of caspase enzymes leads to the inhibition of flippases and the activation of scramblases.[7] This enzymatic shift results in the rapid translocation of PS from the inner to the outer leaflet of the cell membrane.[8][9]

Once exposed, PS acts as a potent "eat-me" signal, recognized by receptors on phagocytic cells like macrophages.[7][9] This recognition can be direct, via PS-specific receptors, or indirect, through bridging proteins such as Gas6 or Protein S that bind to PS on the apoptotic cell and to receptors on the phagocyte.[9][10] This process, known as efferocytosis, ensures the swift and immunologically silent removal of dying cells, preventing inflammation.[10]

Caption: PS externalization pathway in apoptosis.

Section 3: Core Application: DPPS-d9 in Quantitative Mass Spectrometry

The primary and most critical application of DPPS-d9 is its use as an internal standard (IS) for stable isotope dilution mass spectrometry (SID-MS).[4][5] This technique is the gold standard for accurate and precise quantification of lipids in complex biological matrices.[4][5]

The Rationale: Overcoming Analytical Variability

Quantitative analysis via LC-MS is susceptible to several sources of error, including sample loss during extraction, variability in instrument performance, and matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte.[11]

Causality: An ideal internal standard must behave identically to the analyte of interest throughout the entire analytical workflow.[12] By being a near-perfect chemical mimic, DPPS-d9 co-extracts, co-elutes, and experiences the same ionization efficiencies and matrix effects as endogenous DPPS.[13] Because a known amount of DPPS-d9 is added at the very first step of sample preparation, the ratio of the endogenous analyte's signal to the internal standard's signal remains constant, regardless of sample loss or signal fluctuation.[11] This allows for the robust and accurate correction of these variables.

Experimental Protocol: Quantification of DPPS in Plasma

This protocol outlines a standard workflow for quantifying an endogenous phospholipid like DPPS in a plasma sample using DPPS-d9 as an internal standard.

1. Materials and Reagents:

-

DPPS-d9 Internal Standard Stock Solution (e.g., 1 mg/mL in chloroform:methanol 2:1)

-

DPPS Certified Reference Material for calibration curve

-

Human Plasma (K2EDTA)

-

LC-MS Grade: Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Water

2. Step-by-Step Methodology:

-

Sample Thawing: Thaw plasma samples, calibrators, and quality controls (QCs) on ice to prevent degradation.

-

Internal Standard Spiking (The Critical Step):

-

Aliquot 50 µL of plasma into a 2 mL glass tube.

-

Add 10 µL of the DPPS-d9 working solution (e.g., 10 µg/mL in methanol) to the plasma.

-

Causality: Spiking the IS at the earliest stage ensures it undergoes all subsequent extraction and analysis steps alongside the endogenous analyte, enabling accurate correction for any variability.[12]

-

-

Protein Precipitation & Lipid Extraction (LLE):

-

Add 500 µL of cold MTBE.

-

Add 250 µL of cold methanol. Vortex vigorously for 1 minute.

-

Add 125 µL of water to induce phase separation. Vortex for 20 seconds.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

-

Sample Collection:

-

Carefully collect the upper organic layer (containing lipids) and transfer to a new tube.

-

Dry the solvent under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). This ensures compatibility with the chromatographic system.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution to separate the lipids.

-

Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

DPPS Transition: Monitor the specific precursor-to-product ion transition for endogenous DPPS.

-

DPPS-d9 Transition: Monitor the mass-shifted precursor-to-product ion transition for the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Endogenous DPPS / DPPS-d9) against the concentration of the prepared calibrators.

-

Determine the concentration of DPPS in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow using DPPS-d9.

Section 4: Experimental Protocol: Liposome Preparation

DPPS is frequently used to prepare artificial membranes and liposomes to study membrane properties or for drug delivery applications.[1][2][14]

1. Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer. Incorporating DPPS imparts a negative surface charge, which can influence stability, cellular interaction, and encapsulation efficiency. This protocol describes the thin-film hydration method, a robust and widely used technique.

2. Step-by-Step Methodology:

-

Lipid Mixture Preparation:

-

In a round-bottom flask, combine desired lipids (e.g., DPPC, Cholesterol, and DPPS) dissolved in chloroform. A common molar ratio might be 55:40:5.

-

Causality: Using a volatile organic solvent ensures that the lipids are fully mixed at a molecular level before forming the film.

-

-

Thin Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set above the lipid mixture's phase transition temperature (for DPPS, this is high, but co-lipids lower it).

-

Apply a vacuum to slowly remove the chloroform. This will deposit a thin, uniform lipid film on the flask's inner surface.

-

-

Film Drying:

-

Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which could otherwise disrupt bilayer formation.

-

-

Hydration:

-

Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final lipid concentration.

-

Agitate the flask by vortexing or shaking. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Homogenization):

-

To create unilamellar vesicles of a defined size, the MLV suspension must be processed.

-

Extrusion: Load the suspension into a lipid extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). Force the suspension through the membrane multiple times (e.g., 11-21 passes).

-

Causality: Each pass through the membrane ruptures larger vesicles and forces them to re-form at a size constrained by the pore diameter, resulting in a homogenous population of large unilamellar vesicles (LUVs).

-

References

-

Fadok, V.A., Bratton, D.L., Frasch, S.C., et al. (1998). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death and Differentiation, 5(7), 551-562. [Link]

-

Segawa, K., & Nagata, S. (2015). An Apoptotic 'Eat Me' Signal: Phosphatidylserine Exposure. Trends in Cell Biology, 25(11), 639-650. [Link]

-

Schutters, K., & Reutelingsperger, C. (2010). Phosphatidylserine as a target for apoptosis imaging. Journal of Nuclear Medicine, 51(9), 1319-1323. [Link]

-

Lee, S. H., Meng, X. W., & Flatten, K. S. (2013). Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm. Cell death and differentiation, 20(1), 64-76. [Link]

-

Poon, I. K., Lucas, C. D., Rossi, A. G., & Ravichandran, K. S. (2014). Apoptotic cell clearance: basic biology and therapeutic potential. Nature reviews. Immunology, 14(3), 166-180. [Link]

-

Avanti Polar Lipids. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. [Link]

-

PubChem. (n.d.). 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine. PubChem Compound Summary. [Link]

-

G. A. T. M. Arts, et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolomics, 9(S1), 169-181. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412. [Link]

-

PubChem. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Summary. [Link]

Sources

- 1. DPPS | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-二棕榈酰基- sn -甘油-3-磷酸- L -丝氨酸 钠盐 ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 8. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

What is deuterated dipalmitoyl phosphatidylserine?

An In-depth Technical Guide to Deuterated Dipalmitoyl Phosphatidylserine (d-DPPS)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of deuterated dipalmitoyl phosphatidylserine (d-DPPS), a crucial tool for researchers, scientists, and drug development professionals. We will delve into its unique properties, synthesis, and applications, offering field-proven insights and detailed experimental protocols to empower your research.

Introduction: The Significance of Deuterium in Membrane Research

In the study of biological membranes, understanding the precise structure and dynamics of individual lipid components is paramount. Dipalmitoyl phosphatidylserine (DPPS) is a saturated phospholipid carrying a net negative charge on its serine headgroup, playing vital roles in cell signaling, particularly in apoptosis and blood coagulation. While standard DPPS is invaluable, its deuterated counterpart, d-DPPS, offers a significant analytical advantage.

Deuterium (²H) possesses a different neutron scattering length and nuclear magnetic resonance (NMR) properties compared to protium (¹H). By selectively replacing hydrogen atoms with deuterium on the acyl chains of DPPS (acyl-chain-d62-DPPS), researchers can effectively "highlight" or "mask" specific parts of a lipid bilayer in techniques like neutron scattering and solid-state NMR. This isotopic substitution has minimal impact on the fundamental biophysical properties of the lipid, making d-DPPS an exceptional probe for investigating membrane structure, lipid-protein interactions, and the dynamics of lipid domains without introducing significant artifacts.

Biophysical Properties: d-DPPS vs. H-DPPS

A common concern when employing deuterated lipids is the potential for altered biophysical behavior compared to their non-deuterated (protonated) counterparts. While minor differences exist, the overall phase behavior and structural parameters are highly comparable, validating the use of d-DPPS as a reliable surrogate in model membranes. The primary effect of deuteration is a slight decrease in the main phase transition temperature (Tm).

| Property | Non-Deuterated DPPS (H-DPPS) | Deuterated DPPS (d-DPPS) | Significance of Deuteration |

| Main Phase Transition (Tm) | ~53 °C | ~49-51 °C | Slight depression due to weaker C-D vs. C-H bonds |

| Acyl Chain Length | 16:0 (Palmitoyl) | 16:0 (Palmitoyl) | Identical |

| Headgroup | Phosphatidylserine | Phosphatidylserine | Identical |

| Area per Lipid (Gel Phase) | ~48 Ų | ~48 Ų | Negligible difference |

| Area per Lipid (Fluid Phase) | ~60 Ų | ~60 Ų | Negligible difference |

This conservation of key physical properties ensures that findings from studies using d-DPPS can be confidently extrapolated to understand the behavior of natural, protonated membrane systems.

Core Applications & Methodologies

The true power of d-DPPS lies in its application within sophisticated biophysical techniques that can exploit the difference between hydrogen and deuterium.

Neutron Scattering: Unveiling Membrane Structure

Neutron scattering is a powerful technique for determining the structure of lipid bilayers because neutrons interact with atomic nuclei, allowing for contrast variation by substituting deuterium for hydrogen.

Causality of Experimental Choice: The large difference in the neutron scattering length density (SLD) between ¹H and ²H is the core principle. By using a mixture of deuterated and protonated lipids, one can create "contrast" between different components. For example, by using d-DPPS with a protonated protein in a D₂O solvent, the lipid bilayer can be "matched out" (rendered effectively invisible to neutrons), allowing for the direct visualization of the protein's structure within the membrane.

Experimental Workflow: Small-Angle Neutron Scattering (SANS) for Liposome Characterization

This workflow outlines the use of d-DPPS to determine the structure of a membrane-bound peptide.

Caption: SANS workflow using d-DPPS for peptide structure determination.

Solid-State NMR (ssNMR) Spectroscopy: Probing Dynamics and Orientation

ssNMR is uniquely suited to study the structure and dynamics of lipids and membrane-associated proteins in a native-like bilayer environment.

Causality of Experimental Choice: ²H ssNMR provides direct information on the orientation and mobility of the C-D bonds within the d-DPPS acyl chains. The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the average orientation of the C-D bond vector relative to the magnetic field. By analyzing these spectra, one can calculate order parameters (S_CD), which provide a quantitative measure of the conformational freedom of the acyl chains at different positions. This is invaluable for understanding how membrane additives like cholesterol or peptides affect lipid packing and membrane fluidity.

Protocol: Preparing d-DPPS Proteoliposomes for ²H ssNMR

This protocol describes the preparation of oriented samples on glass plates for detailed structural analysis.

Materials:

-

d-DPPS powder

-

Membrane protein of interest

-

Organic solvent (e.g., Chloroform/Methanol 2:1 v/v)

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Thin glass plates (5x12 mm)

-

Nitrogen gas stream

-

Vacuum desiccator

-

Ultrasonic bath

Methodology:

-

Lipid/Protein Co-solution: Co-dissolve a known quantity of d-DPPS and the protein in the organic solvent. The lipid-to-protein ratio should be optimized for the specific system under study.

-

Film Deposition: Carefully deposit the solution onto the surface of multiple glass plates, spreading it evenly.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid/protein film on each plate.

-

Vacuum Drying: Place the plates in a vacuum desiccator for at least 12 hours to remove any residual solvent. This step is critical for sample quality.

-

Hydration: Stack the plates in a hydration chamber. Place the stack in a sealed container with a reservoir of the desired buffer at a controlled temperature (above the Tm of d-DPPS) and high humidity (~95%) for 24-48 hours. This allows the lipid films to hydrate slowly, promoting the formation of well-ordered, stacked bilayers on the glass surface.

-

Sample Packing: Carefully insert the hydrated stack of plates into a flat-coil NMR probe.

-

NMR Acquisition: Acquire ²H ssNMR spectra. The orientation of the glass plates relative to the magnetic field determines which components of the quadrupolar interaction are measured.

This self-validating protocol ensures the formation of highly ordered membranes. The quality of the final NMR spectrum—characterized by sharp, well-defined quadrupolar splittings—directly reflects the success of the sample preparation.

Synthesis and Quality Control

The synthesis of d-DPPS is a multi-step chemical process that requires high purity starting materials. A common route involves the deuteration of the fatty acid precursor (palmitic acid) followed by its attachment to the glycerol backbone and subsequent enzymatic or chemical addition of the serine headgroup.

Caption: Simplified synthesis pathway for d-DPPS.

Trustworthiness through Quality Control: Reputable suppliers perform rigorous quality control. The final product should be verified by:

-

Mass Spectrometry: To confirm the correct molecular weight and isotopic enrichment.

-

¹H and ³¹P NMR: To confirm the chemical structure and purity, ensuring the absence of contaminants like lysolipids or oxidation products.

Conclusion

Deuterated dipalmitoyl phosphatidylserine is more than just an isotopic variant; it is an enabling tool for high-resolution biophysical studies. By providing a non-perturbative label for neutron scattering and solid-state NMR, d-DPPS allows researchers to dissect the complexities of membrane structure, dynamics, and interactions with unparalleled detail. Its use in precisely defining the lipid environment is critical for advancing our understanding of membrane protein function and for the rational design of sophisticated lipid-based drug delivery systems.

An In-Depth Technical Guide to the Physical Characteristics of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 (DPPS-d9)

Introduction

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is an anionic phospholipid that serves as a fundamental component in the creation of model biological membranes and liposomal drug delivery systems.[1] The deuterated analogue, 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 (DPPS-d9), incorporates nine deuterium atoms on one of the palmitoyl acyl chains, creating a powerful tool for biophysical analysis. This isotopic substitution, while minimally perturbing to the molecule's overall chemical behavior, renders it distinguishable in advanced analytical techniques.[2][3] This guide provides a detailed examination of the core physical characteristics of DPPS-d9, offering field-proven insights into its application in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and providing validated protocols for its use.

Molecular Profile and Core Physicochemical Properties

The foundational characteristics of DPPS-d9 define its identity and behavior in experimental settings. The substitution of hydrogen with deuterium results in a predictable mass shift without significantly altering the molecule's stereochemistry or chemical reactivity.

1.1. Chemical Structure and Formula

DPPS-d9 consists of a glycerol backbone esterified with one standard palmitic acid chain and one d9-labeled palmitic acid chain at the sn-1 and sn-2 positions, respectively. The sn-3 position is linked to a phosphoserine headgroup. The deuterium labeling is typically on the terminal methyl group and adjacent methylenes of one acyl chain.

1.2. Molecular Weight and Isotopic Purity

The introduction of nine deuterium atoms increases the molecular weight compared to its non-deuterated counterpart. The parent (non-deuterated) sodium salt of DPPS has a molecular weight of approximately 757.95 g/mol .[4] The d9-labeled version has a formula weight of 745.02 for the free acid form, reflecting the mass difference.[5] Commercially available DPPS-d9 typically boasts high isotopic purity (≥97%), which is critical for its use as an internal standard to prevent signal overlap with the non-deuterated analyte.[5]

1.3. Physical State and Appearance

Like its non-deuterated analogue, DPPS-d9 is an off-white solid or powder at room temperature.[4][5]

Data Summary: Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₆₅D₉NO₁₀P | [5] |

| Formula Weight | 745.02 g/mol (Free Acid) | [5] |

| Parent Compound MW | 757.95 g/mol (Sodium Salt) | [4][6] |

| Physical Form | Off-white solid / powder | [4] |

| Purity (Typical) | ≥97% (Isotopic and Chemical) | [5] |

| Melting Point | 164 - 167 °C | [5] |

Solubility and Self-Assembly in Aqueous Media

The amphiphilic nature of DPPS-d9 governs its behavior in various solvents and is the basis for its utility in forming model membranes.

2.1. General Solubility Profile

DPPS-d9 is soluble in chlorinated solvents such as chloroform and can be dissolved in alcohols like ethanol and methanol, often with gentle heating. The effect of deuteration on solubility is generally subtle. While heavy water (D₂O) can have different hydrogen bonding characteristics than H₂O, the deuteration on the hydrophobic acyl chain is not expected to significantly alter its solubility profile compared to the parent compound.[7] Some studies have shown that deuteration can slightly increase the hydrophilicity and aqueous solubility of certain molecules, though this effect is compound-specific.[8]

2.2. Aggregation Behavior and Critical Concentration

For traditional surfactants, the Critical Micelle Concentration (CMC) is a key parameter where monomers begin to form spherical micelles.[9] However, for structural phospholipids like DPPS, this concept requires careful consideration. Due to their cylindrical shape and strong intermolecular interactions, such lipids have a profound tendency to self-assemble into lamellar phases—bilayers, vesicles, and liposomes—at extremely low concentrations, rather than forming simple micelles.[10]

Therefore, a classical CMC is often not reported. Instead, a "critical aggregation concentration" (CAC) can be determined, which represents the concentration for the onset of bilayer formation. This value is typically in the nanomolar to low micromolar range, significantly lower than the millimolar CMC of many detergents.[10] The precise CAC is influenced by temperature, pH, and the ionic strength of the medium.[11]

Thermal Properties and Stability

3.1. Phase Transition Temperature (Melting Point)

The melting point of a lipid corresponds to its gel-to-liquid crystalline phase transition temperature (Tm). For DPPS-d9, the melting point has been reported in the range of 164-167 °C.[5] This high Tm is characteristic of long, saturated acyl chains, which pack tightly in the gel phase.

3.2. Storage and Stability

To ensure chemical integrity and prevent degradation, DPPS-d9 should be stored under specific conditions.

-

Temperature: Storage at -20°C is recommended to minimize lipid hydrolysis and oxidative degradation.

-

Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the acyl chains.

-

Stability: When stored properly, DPPS-d9 is stable for extended periods, with reported stability of at least four years.[3]

Proper storage is a self-validating aspect of experimental design; using a compound that has been stored correctly ensures that the observed results are attributable to the experiment itself, not to unforeseen degradation products.

Application-Specific Characteristics in Biophysical Techniques

The true utility of DPPS-d9 lies in its application as a specialized probe in advanced analytical methods. The deuterium label provides a distinct signal that can be precisely measured without interfering with the native system.

4.1. Utility in Mass Spectrometry (MS)

The primary application of DPPS-d9 is as an internal standard for the accurate quantification of endogenous or exogenous DPPS in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS).[3]

-

Causality of Choice: An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. DPPS-d9 fulfills this perfectly. It co-elutes with native DPPS, experiences similar matrix effects and ionization efficiency, but its mass is shifted by +9 Da. This allows for precise ratiometric quantification, correcting for sample loss and analytical variability. This method is foundational to the field of lipidomics.

Caption: LC-MS/MS quantification workflow using DPPS-d9 as an internal standard.

4.2. Utility in Deuterium NMR (²H-NMR) Spectroscopy

Deuterium NMR is a powerful, non-invasive technique used to probe the structure and dynamics of lipid membranes.[12] Selectively deuterated lipids like DPPS-d9 are essential for these studies.

-

Causality of Choice: The deuterium nucleus possesses a quadrupole moment. In an anisotropic environment like a lipid bilayer, this results in a characteristic "Pake doublet" spectrum, the splitting of which (the quadrupolar splitting, ΔνQ) is directly related to the time-averaged orientation and motional freedom of the C-D bond.[13] By placing the d9 label on the acyl chain, researchers can obtain precise information about chain order, fluidity, and the influence of membrane-active molecules (like drugs or proteins) on the hydrophobic core of the bilayer.[14] Because deuterium is a non-perturbing probe, the data reflects the true dynamics of the membrane, a significant advantage over bulky spin labels used in EPR spectroscopy.[12]

Caption: Principle of using DPPS-d9 in ²H-NMR to probe membrane dynamics.

Experimental Protocols

The following protocols provide robust, step-by-step methodologies for common applications of DPPS-d9.

5.1. Protocol for Preparation of DPPS-d9 Vesicles (Liposomes)

This protocol describes the thin-film hydration method, a standard procedure for creating multilamellar vesicles (MLVs) which can then be extruded to form unilamellar vesicles (LUVs).

-

Lipid Preparation: In a round-bottom flask, dissolve DPPS-d9 (and any other lipids for mixed vesicles) in a suitable organic solvent (e.g., a 2:1 mixture of chloroform:methanol).

-

Film Formation: Remove the solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the wall of the flask. Causality: This step ensures that all lipid molecules are intimately mixed at the molecular level before hydration.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent, which could disrupt bilayer formation.

-

Hydration: Add the desired aqueous buffer (e.g., PBS, Tris) to the flask. The buffer should be pre-heated to a temperature above the lipid's Tm to ensure proper hydration and formation of the liquid crystalline phase.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking. The lipid film will swell and peel off the glass to form MLVs.

-

(Optional) Extrusion for LUVs: For a uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed above the lipid's Tm.

5.2. Protocol for Determination of Aggregation Concentration

This protocol uses the fluorescence probe pyrene, whose emission spectrum is sensitive to the polarity of its environment, to determine the critical aggregation concentration.

-

Stock Solution Preparation: Prepare a 1 mM stock solution of pyrene in a volatile organic solvent like acetone.

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of DPPS-d9 spanning the expected CAC range (e.g., 1 nM to 10 µM).

-

To each solution, add a small aliquot of the pyrene stock to achieve a final concentration of ~1 µM. Causality: The pyrene concentration must be low enough not to influence the lipid aggregation process itself.

-

Ensure the final acetone concentration is negligible (<0.1%) to avoid altering the solvent properties.

-

-

Equilibration: Incubate the samples at the desired temperature to allow the system to reach equilibrium.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the samples at ~335 nm.

-

Record the emission spectra and note the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the intensity ratio I₃/I₁.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the DPPS-d9 concentration.

-

Self-Validation: As DPPS-d9 aggregates to form bilayers, pyrene partitions into the hydrophobic core. This change from an aqueous to a non-polar environment causes a sharp increase in the I₃/I₁ ratio. The concentration at the inflection point of the resulting sigmoidal curve corresponds to the CAC.[10]

-

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 is more than a simple isotopically labeled lipid; it is a precision tool for the modern biophysicist and drug development professional. Its physical characteristics—from its molecular weight and thermal properties to its self-assembly behavior—are well-defined and predictable. The strategic placement of deuterium atoms provides a non-perturbing handle for highly sensitive analytical techniques, enabling the accurate quantification of lipids in complex mixtures and the detailed study of membrane structure and dynamics. Understanding these core properties is essential for leveraging the full potential of DPPS-d9 in advancing our knowledge of biological systems and developing next-generation therapeutics.

References

- Deuterium NMR to study the surface of phospholipid bilayers - ISMAR. (n.d.).

- Calculated deuterium NMR spectra of a hypothetical phospholipid... | Download Scientific Diagram - ResearchGate. (n.d.).

- Dipeptidyl peptidase 9 substrates and their discovery: current progress and the application of mass spectrometry-based approaches - PubMed. (2016). Biol Chem, 397(9), 837-56.

- Deuterium magnetic resonance: theory and application to lipid membranes - RERO DOC. (n.d.).

- Passive Translocation of Phospholipids in Asymmetric Model Membranes: Solid-State 1H NMR Characterization of Flip–Flop Kinetics Using Deuterated Sphingomyelin and Phosphatidylcholine | Langmuir - ACS Public

- An In-depth Technical Guide to the Critical Micelle Concentration of Dodecyldimethylphosphine Oxide - Benchchem. (n.d.).

- CHAPTER 10: Deuterium NMR of Mixed Lipid Membranes - Books - The Royal Society of Chemistry. (n.d.).

- Dipeptidyl peptidase 9 substrates and their discovery: Current progress and the application of mass spectrometry-based approaches - ResearchGate. (2016). Biological Chemistry, 397(9).

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine sodium salt - Sigma-Aldrich. (n.d.).

- Dipeptidyl Peptidase 9 (DPP9) From Bovine Testes: Identification and Characterization as the Short Form by Mass Spectrometry - PubMed. (2009). Biochimie, 91(9), 1152-9.

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine | Benchchem. (n.d.).

- 1,2-Dipalmitoyl-sn-Glycero-3-phospho-L-serine, sodium salt - Chem-Impex. (n.d.).

- 1,2-dipalmitoyl-sn-glycero-3-phospho-l-serine, sodium salt - Guidechem. (n.d.).

- 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PS - Cayman Chemical. (n.d.).

- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - NIH. (n.d.).

- Summary: Solubility in deuterated solvents - AMMRL. (2004).

- Critical micelle concentration - Wikipedia. (n.d.).

- (S,S)-Dihydro Bupropion-d9 Hydrochloride - LGC Standards. (n.d.).

- Prostaglandin D2-d9 | C20H32O5 | CID 71684604 - PubChem - NIH. (n.d.).

- Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com. (n.d.).

- 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PS. (n.d.).

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | Selleck Chemicals. (n.d.).

- (PDF) Aggregation-Induced Emission and Large Two-Photon Absorption Cross-Sections of Diketopyrrolopyrrole (DPP) Derivatives - ResearchGate. (2012). Chemistry, an Asian journal, 7(6), 1348-53.

- Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - Frontiers. (n.d.).

- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (n.d.).

- Aggregation behavior of poly(ethylene glycol-bl-propylene sulfide) di- and triblock copolymers in aqueous solution - PubMed. (2009). Langmuir, 25(22), 13142-9.

- Synthesis and photoinduced behavior of DPP-anchored nitronyl nitroxides: a multifaceted approach - RSC Publishing. (2024). Physical Chemistry Chemical Physics, 26(11), 8161-8171.

- Mass Spectrometry Services | Scripps Research. (n.d.).

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.).

- Molecular Dynamics Insights into the Aggregation Behavior of N-Terminal β-Lactoglobulin Peptides - MDPI. (2024). International Journal of Molecular Sciences, 25(9), 4697.

- (PDF) Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. (2021).

- Deuterium Labeled Compounds | ZEOCHEM. (n.d.).

- Progesterone-d9 | C21H30O2 | CID 71309321 - PubChem - NIH. (n.d.).

- An In-depth Technical Guide to the Critical Micelle Concentration of DPPG - Benchchem. (n.d.).

- Bupropion D9 | C13H18ClNO | CID 25235328 - PubChem - NIH. (n.d.).

- D-Isomer of Gly-Tyr-Pro-Cys-Pro-His-Pro Peptide: A Novel and Sensitive in Vitro Trapping Agent to Detect Reactive Metabolites by Electrospray Mass Spectrometry - PubMed. (2008). Chemical research in toxicology, 21(11), 2183-92.

- Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed. (2022). Journal of the Science of Food and Agriculture, 102(2), 775-782.

- Dronabinol-d9 | C21H30O2 | CID 46783039 - PubChem - NIH. (n.d.).

- Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products - FDA. (n.d.).

- Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986).

- PPD Expands Stability Storage Operation | Applied Clinical Trials Online. (2016).

- Q1 Stability Testing of Drug Substances and Drug Products - FDA. (n.d.).

Sources

- 1. 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doc.rero.ch [doc.rero.ch]

- 13. books.rsc.org [books.rsc.org]

- 14. ismar.org [ismar.org]

A Technical Guide to the Synthesis and Purification of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9: An Essential Standard for Advanced Lipidomics

Abstract

Stable isotope-labeled lipids are indispensable tools in modern lipidomics, serving as internal standards for the accurate quantification of lipid species by mass spectrometry. This guide provides a comprehensive, in-depth technical overview of a robust synthetic and purification strategy for 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 (DPPS-d9). The narrative explains the causal chemistry behind each step, from the selection of deuterated precursors to the final chromatographic purification and analytical characterization. Detailed, step-by-step protocols, data presentation, and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a practical framework for producing this critical analytical standard.

Introduction: The Rationale for a Deuterated Phosphatidylserine Standard

Phosphatidylserine (PS) is a crucial anionic phospholipid, vital for cellular signaling, apoptosis, and membrane structure. Its accurate quantification is paramount in understanding numerous physiological and pathological processes. The "gold standard" for this quantification is stable isotope dilution mass spectrometry, which relies on the availability of high-purity, isotopically labeled internal standards.

The target molecule, 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 (DPPS-d9), is an ideal standard. The dipalmitoyl (16:0) acyl chains provide a defined, non-oxidizable structure, while the deuterium label (d9) offers a distinct mass shift without significantly altering the molecule's physicochemical properties, ensuring it co-elutes and ionizes similarly to its endogenous, non-labeled counterpart. This guide outlines a plausible and robust chemo-enzymatic pathway to access this molecule. For the purpose of this guide, a d9 label is proposed to be incorporated via a deuterated glycerol backbone (d5) and a deuterated serine headgroup (d4 at non-exchangeable positions), a challenging but feasible approach for creating a highly valuable standard.

Retrosynthetic Analysis and Strategy

A convergent synthetic strategy is employed, centering on the robust and widely adopted phosphoramidite methodology.[1][2][3] This approach involves the preparation of three key building blocks: a deuterated and protected diacylglycerol backbone, a deuterated and protected L-serine moiety, and a phosphorylating agent.

The overall strategy is as follows:

-

Synthesis of 1,2-dipalmitoyl-sn-glycerol-d5: Starting from commercially available deuterated glycerol, a stereospecific acylation is performed to install the two palmitoyl chains.

-

Preparation of Protected L-Serine-d4: L-serine is deuterated and subsequently protected on its amine (N) and carboxyl (C) termini to prevent side reactions during phosphorylation.

-

Phosphoramidite Coupling: The protected diacylglycerol-d5 is converted into a reactive phosphoramidite intermediate. This intermediate is then coupled with the protected L-serine-d4 in the presence of an activator.

-

Oxidation and Deprotection: The resulting phosphite triester is oxidized to the more stable phosphate triester, followed by a global deprotection sequence to yield the final DPPS-d9 product.

Synthesis Workflow and Protocols

The synthesis is a multi-step process requiring careful execution and monitoring at each stage.

Caption: Overall workflow for the synthesis of DPPS-d9.

Protocol 3.1: Synthesis of 1,2-dipalmitoyl-sn-glycerol-d5

This step involves the stereospecific acylation of a commercially available deuterated glycerol precursor. The use of palmitic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides an efficient route to the diacylated glycerol.[4]

-

Materials: sn-Glycerol-d5, Palmitic Anhydride, 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Pyridine.

-

Procedure:

-

Dissolve sn-Glycerol-d5 (1.0 eq) in anhydrous DCM and pyridine under an inert atmosphere (Argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add DMAP (0.1 eq) to the solution.

-

Add Palmitic Anhydride (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is purified by silica gel column chromatography to yield pure 1,2-dipalmitoyl-sn-glycerol-d5.

-

Protocol 3.2: Synthesis of N-Boc, C-Benzhydryl Protected L-Serine-d4

Protection of the amine and carboxylic acid functionalities of the deuterated serine is critical to direct the subsequent phosphorylation to the primary hydroxyl group.[5][6]

-

Materials: L-Serine-d4, Di-tert-butyl dicarbonate (Boc₂O), Diphenyldiazomethane, Dioxane, Water.

-

Procedure:

-

N-Boc Protection: Dissolve L-Serine-d4 (1.0 eq) in a 1:1 mixture of dioxane and water. Add Boc₂O (1.1 eq) and stir at room temperature for 4-6 hours, maintaining a basic pH with NaOH.

-

Acidify the mixture and extract the N-Boc-L-Serine-d4 product.

-

C-Benzhydryl Protection: Dissolve the N-Boc-L-Serine-d4 in a suitable solvent like acetonitrile. Add diphenyldiazomethane (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent in vacuo and purify the resulting fully protected serine derivative by column chromatography.

-

Protocol 3.3: Phosphoramidite Coupling, Oxidation, and Deprotection

This core sequence uses phosphoramidite chemistry to form the crucial phosphodiester bond.[2]

-

Materials: 1,2-dipalmitoyl-sn-glycerol-d5, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Protected L-Serine-d4, Tetrazole, Hydrogen Peroxide (30% aq.), Trifluoroacetic acid (TFA).

-

Procedure:

-

Phosphitylation: Dissolve 1,2-dipalmitoyl-sn-glycerol-d5 (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under Argon. Cool to 0°C. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise and stir for 2 hours.

-

Coupling: To the freshly prepared phosphoramidite solution, add a solution of the protected L-Serine-d4 (1.1 eq) and tetrazole (0.45 M in acetonitrile, 3.0 eq). Stir at room temperature for 3 hours.

-

Oxidation: Cool the reaction mixture to 0°C and add 30% aqueous hydrogen peroxide (2.0 eq). Stir vigorously for 1 hour.

-

Work up the reaction by washing with aqueous sodium thiosulfate and brine. Dry the organic layer and concentrate.

-

Deprotection: Dissolve the crude protected phosphate triester in a 95:5 mixture of DCM:TFA. Stir at room temperature for 1-2 hours to remove the Boc and Benzhydryl groups.

-

To remove the cyanoethyl group, concentrate the reaction mixture and redissolve in a 1:1:1 mixture of triethylamine/acetonitrile/pyridine and stir for 1 hour.[2]

-

Concentrate the mixture in vacuo to yield the crude DPPS-d9.

-

Purification Strategy and Protocols

Purification is critical to remove unreacted starting materials, reagents, and side products. A multi-step chromatographic approach is typically required.[7][8]

Caption: General workflow for the purification of DPPS-d9.

Protocol 4.1: Silica Gel Column Chromatography

Silica gel chromatography is an effective method for the initial bulk purification of phospholipids.[9][10]

-

Materials: Crude DPPS-d9, Silica Gel (230-400 mesh), Chloroform, Methanol, Water.

-

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Dissolve the crude DPPS-d9 in a minimal amount of chloroform and load it onto the column.

-

Begin elution with pure chloroform to remove non-polar impurities.

-

Gradually increase the polarity of the mobile phase by introducing methanol. A typical gradient might be a stepwise increase from 1% to 20% methanol in chloroform.

-

The addition of a small amount of water or acetic acid to the mobile phase can improve the resolution of anionic lipids like PS.

-

Collect fractions and analyze them by TLC, staining with a phosphate-specific stain (e.g., Molybdenum Blue).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified DPPS-d9.

-

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) (Optional)

For achieving the highest purity (>99%), a final purification step using preparative HPLC may be necessary. Both normal-phase and reversed-phase methods can be effective.[11][12][13]

-

System: Preparative HPLC system with a UV detector (205 nm).[14][15]

-

Normal-Phase Column: Silica or Diol-bonded silica column.

-

Mobile Phase: A gradient of hexane/isopropanol/water or chloroform/methanol/ammonia.[13]

-

Procedure:

-

Dissolve the semi-purified DPPS-d9 in the initial mobile phase.

-

Inject the sample onto the preparative column.

-

Run the gradient method to separate the target compound from closely related impurities.

-

Collect the peak corresponding to DPPS-d9.

-

Evaporate the solvent to obtain the final, high-purity product.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product. A combination of mass spectrometry and NMR spectroscopy is essential.[16][17]

| Analytical Technique | Parameter | Expected Result for DPPS-d9 |

| High-Resolution MS (ESI-) | [M-H]⁻ ion | m/z 799.6 (Calculated for C₄₁H₇₁D₉NO₁₀P⁻). This confirms the correct mass and successful incorporation of 9 deuterium atoms. |

| Tandem MS (MS/MS) | Fragmentation Pattern | Characteristic loss of the serine headgroup (87 Da) and losses of the palmitoyl chains (255 Da), confirming the overall structure. |

| ¹H NMR | Spectrum | Presence of signals corresponding to the glycerol backbone, acyl chains, and serine headgroup protons, with reduced integration in deuterated positions. |

| ³¹P NMR | Chemical Shift | A single peak around 0-2 ppm, confirming the presence of a single phosphate environment. |

| ²H NMR | Spectrum | Signals confirming the location of the deuterium labels on the glycerol and serine moieties.[18] |

| HPLC-ELSD/CAD | Purity Analysis | A single major peak, indicating >98% purity. |

Conclusion

The synthesis and purification of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine-d9 is a complex but achievable process for a skilled synthetic chemist. The chemo-enzymatic strategy detailed in this guide, which leverages robust phosphoramidite chemistry and standard chromatographic techniques, provides a reliable pathway to this essential internal standard. The availability of such high-purity, well-characterized standards is fundamental to advancing the accuracy and reliability of quantitative lipidomics research in both academic and industrial settings.

References

-

Title: Synthesis of phospholipids by phosphoramidite methodology Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection Source: PubMed URL: [Link]

-

Title: Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography Source: PubMed URL: [Link]

-

Title: Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples Source: PubMed URL: [Link]

-

Title: Convergent Synthesis of a Deuterium Labeled Serine Dipeptide Lipid for Analysis of Biological Samples Source: PMC - NIH URL: [Link]

-

Title: Dry column chromatography of phospholipids Source: ResearchGate URL: [Link]

-

Title: Separation of lipids by Silica Gel G column chromatography Source: ResearchGate URL: [Link]

- Title: Process for purification of phospholipids Source: Google Patents URL

-

Title: Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli Source: PMC - NIH URL: [Link]

-

Title: Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography Source: PMC - NIH URL: [Link]

-

Title: Synthesis of lipid phosphoramidite and DNA-lipid-P. a Synthesis route... Source: ResearchGate URL: [Link]

-

Title: Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection Source: ResearchGate URL: [Link]

-

Title: Synthesis of L-serine stereospecifically labelled at C-3 with deuterium Source: RSC Publishing URL: [Link]

-

Title: Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups Source: PubMed URL: [Link]

-

Title: Synthesis of deuterated [D-32]oleic acid and its phospholipid derivative [D-64]dioleoyl-sn-glycero-3-phosphocholine Source: ResearchGate URL: [Link]

-

Title: Synthesis of novel deuterated lipids and surfactants Source: European Spallation Source URL: [Link]

-

Title: Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells Source: PMC - NIH URL: [Link]

- Title: Purifying process for phosphatidylserine Source: Google Patents URL

-

Title: Phosphoramidite Chemistry Source: Eurofins Genomics URL: [Link]

-

Title: Characterization of the in vivo deuteration of native phospholipids by mass spectrometry yields guidelines for their regiospecific deuteration Source: OSTI.GOV URL: [Link]

-

Title: Synthesis of 1,2-diacyl-sn-glycerophosphadidylserine from egg phosphatidylcholine by phosphoramidite Methodology Source: ResearchGate URL: [Link]

-

Title: Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries Source: PMC - PubMed Central URL: [Link]

-

Title: Determination of phosphatidylserine in health food by high performance liquid chromatography. Source: CABI Digital Library URL: [Link]

-

Title: Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System Source: Remedy Publications LLC URL: [Link]

-

Title: Specific detection and quantification of palmitoyl-stearoyl-phosphatidylserine in human blood using normal-phase liquid chromatography coupled with electrospray mass spectrometry Source: PubMed URL: [Link]

-

Title: Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization Source: MDPI URL: [Link]

-

Title: Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum Source: PMC - NIH URL: [Link]

-

Title: 1,2-Dipalmitoyl-sn-Glycero-3-Phospho-L-Serine, Sodium Salt Source: CD BioSustainable URL: [Link]

-

Title: Order and fluidity in the terminal methyl region of dipalmitoyl phosphatidylcholine multibilayers: a comparison of Raman and 2H-NMR spectroscopy Source: PubMed URL: [Link]

-

Title: Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures Source: PubMed URL: [Link]

-

Title: NIH Public Access - eScholarship Source: eScholarship, University of California URL: [Link]

Sources

- 1. Synthesis of phospholipids by phosphoramidite methodology - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of L-serine stereospecifically labelled at C-3 with deuterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Specific detection and quantification of palmitoyl-stearoyl-phosphatidylserine in human blood using normal-phase liquid chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. remedypublications.com [remedypublications.com]

- 16. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]

- 17. Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Order and fluidity in the terminal methyl region of dipalmitoyl phosphatidylcholine multibilayers: a comparison of Raman and 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the stability and storage of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 (DPPS-d9). Adherence to these principles is paramount for ensuring the isotopic and chemical integrity of this standard, which is crucial for the accuracy and reproducibility of experimental outcomes.

Introduction: The Role of Deuterated Phospholipids in Advanced Research

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is a deuterated form of dipalmitoyl phosphatidylserine, a naturally occurring phospholipid. The incorporation of nine deuterium atoms on one of the palmitoyl chains provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1][2] Its structural similarity to the endogenous analyte ensures comparable ionization efficiency and chromatographic behavior, while its unique mass prevents signal overlap. The stability of such standards is not a trivial matter; degradation can lead to inaccurate quantification, compromising entire datasets. This guide elucidates the factors affecting the stability of DPPS-d9 and provides field-proven protocols for its handling and storage.

Molecular Profile of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

Understanding the structure of DPPS-d9 is fundamental to appreciating its stability profile. It consists of a glycerol backbone esterified with two saturated palmitic acid chains at the sn-1 and sn-2 positions and a phosphoserine headgroup at the sn-3 position. The deuterium labeling is confined to one of the C16:0 fatty acid chains.

-

Molecular Formula: C38H65D9NO10P

-

Molecular Weight: Approximately 745.02 g/mol [1]

The defining features are:

-

Saturated Acyl Chains: The absence of double bonds in the palmitoyl chains makes DPPS-d9 inherently resistant to oxidation, a common degradation pathway for unsaturated phospholipids.[3][4]

-

Phosphoserine Headgroup: This polar headgroup dictates the molecule's amphiphilic nature and presents potential sites for chemical or enzymatic hydrolysis.

-

Deuterium Labeling: The substitution of hydrogen with deuterium creates heavier, stronger carbon-deuterium (C-D) bonds. This "Kinetic Isotope Effect" is a cornerstone of deuterated compound stability, significantly slowing reactions that involve the cleavage of these bonds.[5][6] While most pertinent for preventing oxidation in unsaturated lipids, it contributes to the overall robustness of the molecule.

Caption: Potential degradation pathways for DPPS-d9.

Validated Storage and Handling Protocols

Proper storage is the single most effective strategy for preserving the long-term stability of DPPS-d9. The optimal conditions depend on the physical form of the lipid.

Summary of Storage Conditions

| Parameter | Solid (Powder) Form | Organic Solution |

| Temperature | ≤ -16°C (ideally -20°C ± 4°C) [3][4] | -20°C ± 4°C [3][4][7][8] |

| Container | Glass vial with Teflon-lined closure [3][4][9] | Glass vial (amber preferred) with Teflon-lined closure [3][4][10] |

| Atmosphere | Store in a desiccator or with desiccant | Overlay with inert gas (Argon or Nitrogen) [4][9] |

| Light | Protect from light | Store in the dark or in amber vials [10][11] |

| Shelf Life | Stable for years if kept dry and cold | ≥ 4 years under ideal conditions [7][8] |

Experimental Protocol: Handling Powdered DPPS-d9

The primary challenge with powdered saturated lipids is their hygroscopic nature. Absorbed moisture can initiate hydrolysis.

Objective: To safely aliquot powdered DPPS-d9 while minimizing moisture exposure.

Methodology:

-

Temperature Equilibration (Critical Step): Remove the sealed container from the freezer and place it in a desiccator at room temperature. Allow it to warm completely (minimum 30-60 minutes). Causality: Opening a cold vial will cause atmospheric moisture to condense directly onto the powder, compromising the entire stock. [3][4][9]2. Aliquoting: Once at room temperature, briefly open the vial in an environment with low humidity if possible. Quickly weigh the desired amount of powder using appropriate tools.

-

Resealing and Storage: Tightly reseal the primary container immediately. For maximum stability, flush the headspace with an inert gas (argon or nitrogen) before closing. Return the container to ≤ -16°C storage.

-

Solubilization: Immediately dissolve the weighed aliquot in a suitable organic solvent as described in the protocol below.

Experimental Protocol: Preparation and Storage of a Stock Solution

Storing lipids in an organic solvent is often preferred as it mitigates issues with hygroscopicity.

Objective: To prepare a stable, accurate stock solution of DPPS-d9.

Methodology:

-

Solvent Selection: Use high-purity, anhydrous solvents. A 2:1 chloroform:methanol solution is a common and effective choice. [7]2. Container Selection: Use a clean, dry glass vial with a Teflon-lined cap. Avoid plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate the standard. [3][4][9]3. Dissolution: Add the chosen solvent to the vial containing the weighed DPPS-d9. Mix gently by vortexing or sonication until fully dissolved.

-

Inert Gas Overlay: Before sealing the vial, flush the headspace with a gentle stream of argon or nitrogen. This displaces oxygen and moisture, creating a protective inert atmosphere. [4][9]5. Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C ± 4°C, protected from light. [7][8]6. Aliquoting: To prevent degradation from repeated freeze-thaw cycles and contamination of the primary stock, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate glass vials.

Caption: Recommended workflow for handling and preparing DPPS-d9.

Conclusion

The chemical and isotopic integrity of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is contingent upon meticulous handling and storage. The principal threats to its stability are hydrolysis and, to a lesser extent, headgroup modification. By adhering to the protocols outlined in this guide—specifically, storage at -20°C, protection from moisture and light, and the use of inert gas and appropriate containers—researchers can ensure the long-term viability of this critical standard, thereby safeguarding the quality and reliability of their experimental data.

References

-

Lin, T. H., Liu, C. C., & Chen, C. L. (1993). Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O. Archives of biochemistry and biophysics, 301(2), 330–335. [Link]

-

Guanjie Biotech. (2025). How Long Does Phosphatidylserine Last?. News. [Link]

-

Tsuchiya, T., & Mitsui, T. (1985). Deuterium isotope effect on the stability of molecules: phospholipids. Semantic Scholar. [Link]

-

Clifton, L. A., et al. (2020). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers. ResearchGate. [Link]

-

Guanjie Biotech. (2025). What Is The Solubility Of Phosphatidylserine?. News. [Link]

-

Hill, S., et al. (2018). Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain. ACS chemical neuroscience, 9(7), 1736–1745. [Link]

-

Wikipedia. (n.d.). Reinforced lipids. Wikipedia. [Link]

- Google Patents. (n.d.). US8324187B2 - Stabilized formulations of phosphatidylserine.

- Google Patents. (n.d.). EP1663157B1 - Stabilized formulations of phosphatidylserine.

-

ResearchGate. (n.d.). Stability prediction of phosphatidylserine in gelatin softgels: An interaction involving capsule surface, contaminants, and product. ResearchGate. [Link]

-

CD BioSustainable. (n.d.). 1,2-Dipalmitoyl-sn-Glycero-3-Phospho-L-Serine, Sodium Salt. CD BioSustainable. [Link]

-

Bertin Bioreagent. (n.d.). 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PS. Bertin Bioreagent. [Link]

-

ABrowse. (n.d.). 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9. ABrowse genome browser. [Link]

-

Stratech. (n.d.). Storage & Handling of Lipids. Stratech. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PS - Biochemicals - CAT N°: 28152 [bertin-bioreagent.com]

- 3. benchchem.com [benchchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. stratech.co.uk [stratech.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. guanjiebio.com [guanjiebio.com]

An In-depth Technical Guide to the Biological Significance of Dipalmitoyl Phosphatidylserine

A Senior Application Scientist's Synthesis of Core Principles, Experimental Insights, and Therapeutic Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoyl phosphatidylserine (DPPS) is a specific variant of the anionic phospholipid phosphatidylserine (PS), distinguished by its two saturated 16-carbon palmitic acid chains. While the biological roles of the PS headgroup are extensively documented, particularly in apoptosis and immune modulation, the precise significance of the dipalmitoyl acyl chains is a subject of growing interest. This technical guide provides a comprehensive exploration of the biological importance of DPPS, moving beyond the general functions of PS to highlight the unique contributions of its saturated acyl chain composition. We will delve into the biophysical properties of DPPS-containing membranes, its specific interactions with proteins, its role in cellular signaling, and its emerging applications in drug delivery and therapeutics, particularly in the realms of oncology and autoimmune diseases. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively investigate and harness the potential of DPPS.

Introduction: Beyond the Headgroup - The Significance of Acyl Chain Specificity

Phosphatidylserine is a cornerstone of cellular membrane architecture and function.[1] Its asymmetric distribution, primarily sequestered in the inner leaflet of the plasma membrane in healthy cells, is a critical aspect of cellular homeostasis.[2] The externalization of PS is a universally recognized hallmark of apoptosis, serving as an "eat-me" signal for phagocytes and preventing an inflammatory response.[2][3] Furthermore, PS plays a vital role in blood coagulation and acts as a docking site for a variety of signaling proteins.[1][4]

However, the functional diversity of PS is not solely dictated by its serine headgroup. The length and saturation of its fatty acid tails profoundly influence the biophysical properties of the membrane, affecting fluidity, thickness, and the formation of specialized microdomains.[5] Dipalmitoyl phosphatidylserine (DPPS), with its two saturated palmitoyl (16:0) chains, imparts a high degree of order and packing to the lipid bilayer. This characteristic is central to its specific biological roles and its utility in various experimental and therapeutic contexts.

This guide will systematically unpack the biological significance of DPPS, providing a detailed examination of its structure-function relationships and offering practical guidance for its application in research and development.

The Molecular Architecture and Biophysical Landscape of DPPS

Structural Characteristics

DPPS is an anionic phospholipid with a molecular formula of C38H74NO10P and a molecular weight of approximately 736.0 g/mol .[6] Its structure consists of a glycerol backbone, two palmitic acid chains esterified at the sn-1 and sn-2 positions, and a phosphoserine headgroup at the sn-3 position. The presence of the carboxyl and amine groups in the serine headgroup, coupled with the phosphate moiety, confers a net negative charge at physiological pH.[7]

Biophysical Properties of DPPS-Containing Membranes

The saturated nature of the dipalmitoyl chains allows for tight packing of DPPS molecules within a lipid bilayer, leading to a relatively high main phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.

The phase transition temperature of DPPS is influenced by the ionic environment. At low pH, where the carboxyl group is protonated, the transition temperature is approximately 72°C.[8] At higher pH, with the carboxyl group ionized, the transition temperature drops to around 55°C.[8] This property is critical when designing experiments with DPPS-containing model membranes, as the physical state of the membrane will dictate its permeability and interaction with other molecules.

Molecular dynamics simulations of asymmetric bilayers containing DPPC and DPPS have shown that the presence of DPPS induces a certain degree of dehydration and asymmetry in the membrane.[9] Increasing salt concentrations can enhance this dehydration by displacing solvating water molecules.

Table 1: Key Biophysical Properties of Dipalmitoyl Phosphatidylserine (DPPS)

| Property | Value | References |

| Molecular Formula | C38H74NO10P | [6] |

| Molecular Weight | ~736.0 g/mol | [6] |

| Main Phase Transition Temperature (Tm) | ~55-72°C (pH-dependent) | [8] |

The Role of DPPS in Cellular Processes and Signaling

While much of the research on PS signaling does not differentiate between acyl chain variants, the unique properties of DPPS suggest a specialized role in certain cellular events.

Membrane Microdomains and Protein Interactions

The "lipid raft" hypothesis posits that cellular membranes contain microdomains enriched in specific lipids, such as cholesterol and sphingolipids, which serve as platforms for signaling protein assembly.[10] The tight packing of saturated acyl chains is a key feature of these domains. While cholesterol has a preference for interacting with saturated acyl chains, studies have shown that DPPS on its own is not sufficient to form cholesterol-rich domains in an unsaturated phosphatidylcholine bilayer.[3]

However, the saturated nature of DPPS is implicated in specific protein interactions. For instance, a lipid-mediated anchoring mechanism has been proposed for the heat shock protein Hsp70-1A, involving a specific interaction with charged, saturated lipids like DPPS.[3] This suggests that the dipalmitoyl chains of DPPS may create a specific lipid environment conducive to the membrane association of certain proteins.

Apoptosis and Immune Regulation

The externalization of PS during apoptosis is a critical signal for the recruitment of phagocytes and the subsequent non-inflammatory clearance of dying cells.[3] This process of "efferocytosis" is a key component of immune tolerance. The immunosuppressive nature of exposed PS is a dominant and evolutionarily conserved signal that prevents systemic immune activation.[3]

In the context of cancer, the tumor microenvironment often exhibits dysregulated PS signaling, with PS exposed on the surface of tumor cells and tumor-associated vasculature.[11] This exposed PS contributes to an immunosuppressive environment that allows the tumor to evade immune surveillance.

While the specific role of DPPS in these processes is still under investigation, the biophysical properties it imparts to the membrane likely influence the dynamics of PS exposure and the subsequent interaction with PS-binding proteins on immune cells.

DPPS in Disease Pathophysiology and as a Therapeutic Target

The involvement of PS in various disease states has led to the development of PS-targeting therapeutics.

Cancer

The immunosuppressive nature of PS exposure in the tumor microenvironment makes it an attractive target for cancer therapy.[11] Bavituximab, a chimeric monoclonal antibody that targets PS, has been investigated in clinical trials for various solid tumors, including lung, breast, and pancreatic cancer.[11] By blocking the immunosuppressive signal of PS, bavituximab is thought to reprogram the innate immune system to promote anti-tumor responses.[3]

The use of DPPS in liposomal drug delivery systems for cancer therapy is also an active area of research. The rationale is that liposomes containing DPPS can mimic apoptotic bodies, leading to their recognition and uptake by phagocytic cells, which can be exploited for targeted drug delivery to tumors.

Autoimmune Diseases

In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. Therapies that can restore self-tolerance are a major goal. Given the tolerogenic signal of PS, researchers have explored the use of PS-containing liposomes to induce immune tolerance in models of autoimmune diseases.

Studies have shown that liposomes rich in phosphatidylserine and loaded with autoantigens can induce tolerogenic dendritic cells and impair the proliferation of autoreactive T cells.[12][13] This approach has shown promise in animal models of type 1 diabetes and multiple sclerosis.[13][14] The stability and biophysical properties conferred by DPPS make it an attractive component for such therapeutic liposomes.

Experimental Methodologies and Protocols Involving DPPS

The unique properties of DPPS make it a valuable tool for in vitro and in vivo studies of membrane biology and for the development of drug delivery systems.

Preparation of DPPS-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

Protocol: Preparation of DPPS Liposomes by Thin-Film Hydration

-

Lipid Dissolution: Dissolve DPPS and any other lipid components (e.g., DPPC, cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[10][15]

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is maintained above the phase transition temperature of the lipids to ensure proper mixing.[10]

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice by gentle rotation. The temperature of the hydration buffer should also be above the Tm of the lipids. This process results in the formation of multilamellar vesicles (MLVs).[15]

-

Size Reduction (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[15]

Diagram: Liposome Preparation by Thin-Film Hydration

Caption: A typical workflow for quantifying cellular uptake of liposomes.

Future Directions and Therapeutic Frontiers

The specific biological significance of dipalmitoyl phosphatidylserine is a rapidly evolving field of research. Future investigations are likely to focus on:

-

Elucidating DPPS-Specific Signaling Pathways: Identifying the precise signaling cascades that are preferentially modulated by DPPS compared to other PS species.

-